molecular formula C21H15N3O4 B14975062 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

Cat. No.: B14975062
M. Wt: 373.4 g/mol
InChI Key: QNLJOGQPUUKCJP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-nitrobenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

    Oxidation: Oxidative reactions can be performed on the benzoxazole core to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of oxidized benzoxazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The benzoxazole core is known to interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide: Similar structure but contains a benzothiazole core instead of a benzoxazole core.

    N-[3-(1,3-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzamide: Contains a benzimidazole core.

    N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-aminobenzamide: Reduced form of the nitro compound.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its benzoxazole core provides a unique scaffold for interaction with biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

InChI

InChI=1S/C21H15N3O4/c1-13-16(21-23-18-6-2-3-8-19(18)28-21)5-4-7-17(13)22-20(25)14-9-11-15(12-10-14)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

QNLJOGQPUUKCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

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